molecular formula C10H13NO B8553734 (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B8553734
M. Wt: 163.22 g/mol
InChI Key: PYNGJNRUPBSSJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1,2,3,4-tetrahydro-1-naphthylamine using suitable reducing agents. Another method includes the hydroxylation of 1,2,3,4-tetrahydronaphthalene followed by amination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include catalytic hydrogenation and subsequent functional group modifications to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions: (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and modulating biochemical pathways. The hydroxyl and amino groups play crucial roles in these interactions, facilitating binding to active sites and altering enzyme functions.

Comparison with Similar Compounds

(1R,4S)-4-Amino-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the hydroxyl group, leading to different chemical reactivity and applications.

    1,2,3,4-Tetrahydro-4-oxo-1-naphthylamine: Contains a ketone group instead of a hydroxyl group, resulting in distinct chemical properties and uses.

    1,2,3,4-Tetrahydro-1-naphthol: Similar structure but with a hydroxyl group instead of an amino group, affecting its reactivity and applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

4-amino-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-10,12H,5-6,11H2

InChI Key

PYNGJNRUPBSSJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Similarly, the corresponding trichloroacetamide, benzamide and phthalimide are hydrolyzed to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.